molecular formula C23H24IN5O B3414885 2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946383-35-3

2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B3414885
CAS No.: 946383-35-3
M. Wt: 513.4 g/mol
InChI Key: HJLBSWOTYRFVEC-UHFFFAOYSA-N
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Description

2-[4-(2-Iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperazine core, a heterocycle frequently employed in drug discovery to optimize pharmacokinetic properties and serve as a scaffold for arranging pharmacophoric groups . Its specific structure, incorporating pyrimidine and aniline moieties, suggests potential for diverse biological activities. Piperazine and pyrimidine-based structures are common in compounds targeting kinase inhibition , sigma receptor modulation , and nitric oxide synthase (NOS) inhibition . Researchers can leverage this compound as a key intermediate or precursor in developing novel therapeutic agents. The iodine atom on the benzoyl group offers a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2-iodophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24IN5O/c1-16-7-9-18(10-8-16)26-21-15-17(2)25-23(27-21)29-13-11-28(12-14-29)22(30)19-5-3-4-6-20(19)24/h3-10,15H,11-14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLBSWOTYRFVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Halogen-Substituted Benzoylpiperazine Analogs

Compounds with halogenated benzoyl groups on the piperazine ring exhibit variations in potency and selectivity based on halogen size and electronegativity:

Compound Name Halogen Substitution Key Differences Biological Implications Reference
2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine Cl, F Dual halogenation at positions 2 and 6 Enhanced steric hindrance; potential for improved selectivity
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide Methoxy group Carboxamide linker; tetrahydropyrimidine core Altered pharmacokinetics due to reduced aromaticity

Key Findings :

  • Methoxy-substituted analogs (e.g., ) show reduced metabolic stability due to increased susceptibility to oxidative demethylation.

Pyrimidin-4-amine Core Modifications

Variations in the pyrimidine core and substituents significantly impact activity:

Compound Name Pyrimidine Substituents Activity Data Reference
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-nitrophenethyl)pyrimidin-4-amine Pyrazole ring; nitro group IC₅₀ = 12 nM (KCa2 channel modulation)
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine Trifluoromethyl group Improved lipophilicity (LogP = 3.2)

Key Findings :

  • The nitro group in 2g enhances electron-withdrawing effects, increasing binding affinity for ion channels.
  • Trifluoromethyl groups (e.g., 2s ) improve membrane permeability but may introduce metabolic liabilities.

Piperazine Ring Modifications

Substituents on the piperazine ring influence conformational flexibility and target engagement:

Compound Name Piperazine Substitution Structural Impact Reference
7-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine Methylsulfonyl group Increased rigidity; improved solubility (aqueous solubility = 0.8 mg/mL)
N-(1-Methylpiperidin-4-yl)-3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine Methylpiperidine; sulfinyl group Enhanced CNS penetration (LogBB = 0.5)

Key Findings :

  • Sulfonyl/sulfinyl groups (e.g., ) enhance solubility and hydrogen-bonding capacity.
  • Methylpiperidine substitution (e.g., ) improves blood-brain barrier penetration, a property absent in the target compound.

Key Findings :

  • Higher molecular weight and halogen content in the target compound may limit solubility compared to smaller analogs .
  • Synthetic yields for related compounds range from 72–83%, suggesting feasible scalability for the target compound with optimized protocols .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1^1H NMR: Identify methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
    • 13^13C NMR: Confirm carbonyl (C=O, δ ~170 ppm) and iodobenzoyl carbons .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) .
  • Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How can researchers reconcile contradictory bioactivity data across studies?

Methodological Answer :
Contradictions may arise due to:

  • Assay variability : Use standardized protocols (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ciprofloxacin) .
  • Structural analogs : Compare activity with derivatives lacking the 2-iodo substituent to isolate electronic/steric effects .
  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay) .
    Example : A study on pyrimidine derivatives showed conflicting IC50_{50} values due to differing solvent systems; replicating under inert atmospheres resolved discrepancies .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

  • Core modifications : Synthesize analogs with halogens (F, Cl) or methoxy groups at the benzoyl position to assess electronic effects .
  • Piperazine substitutions : Replace piperazine with morpholine or thiomorpholine to evaluate ring flexibility .
  • Biological testing : Use a panel of cancer cell lines (e.g., HeLa, MCF-7) and compare IC50_{50} values with computational docking (e.g., AutoDock Vina) to predict binding modes .

Basic: What purification techniques ensure high yields and purity?

Q. Methodological Answer :

  • Recrystallization : Use ethanol or acetonitrile for thermally stable compounds .
  • Flash chromatography : Optimize solvent polarity (e.g., 20–50% ethyl acetate in hexane) to separate iodinated byproducts .
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>95%) .

Advanced: How does the 2-iodobenzoyl group influence reactivity and binding affinity?

Q. Methodological Answer :

  • Steric effects : The bulky iodine atom may hinder rotation, locking the benzoyl group in a planar conformation, as seen in fluorophenyl analogs .
  • Electronic effects : Iodine’s electron-withdrawing nature enhances electrophilicity of the carbonyl, facilitating nucleophilic attacks (e.g., by cysteine residues in target proteins) .
  • Binding validation : Use X-ray crystallography or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., kinases) .

Notes

  • Advanced questions emphasize mechanistic insights and experimental design.
  • Structural analogs from and provide foundational data for SAR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

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